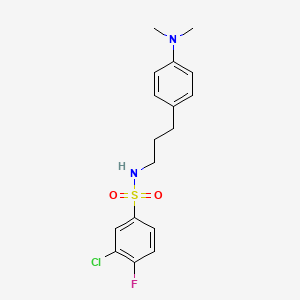

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClFN2O2S/c1-21(2)14-7-5-13(6-8-14)4-3-11-20-24(22,23)15-9-10-17(19)16(18)12-15/h5-10,12,20H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJWBXXNEORJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-(4-(dimethylamino)phenyl)propylamine under basic conditions to form the intermediate sulfonamide.

Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form strong interactions with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Properties

Key Observations:

- Target vs. : The target compound incorporates a 4-(dimethylamino)phenyl group on the propyl chain, replacing the terminal phenyl in ’s compound. This modification increases molecular weight by ~43 g/mol and introduces a basic tertiary amine, likely enhancing water solubility .

- Target vs. : While both share a dimethylaminopropyl group, ’s enamide core and methoxy linkage distinguish its electronic profile. The target’s sulfonamide group may confer stronger hydrogen-bonding capacity .

- Halogen Effects : Chloro and fluoro substituents in all compounds improve metabolic stability and modulate electron density on aromatic rings, influencing reactivity and binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions, starting with sulfonylation of 3-chloro-4-fluorobenzenesulfonyl chloride with 3-(4-(dimethylamino)phenyl)propylamine. Key steps include coupling under Schotten-Baumann conditions (using dichloromethane and aqueous sodium bicarbonate) and purification via column chromatography. Intermediate characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) to confirm regioselectivity and purity .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodology : Structural validation requires a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments.

- Mass spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).

- X-ray crystallography : To resolve ambiguities in stereochemistry or sulfonamide linkage geometry, if single crystals are obtainable .

Q. What solvents and reaction conditions stabilize this sulfonamide during synthesis?

- Methodology : Polar aprotic solvents (e.g., acetonitrile, DMF) are preferred due to the compound’s solubility and stability. Reaction temperatures are typically maintained at 0–25°C to prevent decomposition of the dimethylamino group. Acidic conditions are avoided to prevent protonation of the tertiary amine, which could alter reactivity .

Advanced Research Questions

Q. How does the electronic nature of the 4-fluoro and 3-chloro substituents influence the compound’s reactivity in nucleophilic substitutions?

- Methodology : Computational studies (DFT calculations) can map electron density distribution to predict sites for electrophilic or nucleophilic attacks. Experimental validation involves kinetic assays using model nucleophiles (e.g., thiols or amines) under varying pH and temperature conditions. Comparative studies with analogs lacking these substituents can isolate their electronic effects .

Q. What mechanistic insights exist regarding this compound’s interaction with biological targets like Bcl-2/Bcl-xL proteins?

- Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (Kd values) to recombinant Bcl-2/Bcl-xL. Co-crystallization with target proteins (e.g., PDB ID 4IH) reveals critical interactions, such as hydrogen bonding with Asp108 or hydrophobic packing with Phe101. Mutagenesis studies validate key residues involved in binding .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology : Systematic modifications to the propyl linker length, dimethylamino group substitution, or halogen replacements (e.g., Br vs. Cl) are synthesized and tested. Biological assays (e.g., apoptosis induction in cancer cell lines) paired with molecular docking (using software like AutoDock Vina) identify pharmacophoric features critical for potency. Data is analyzed using multivariate regression to correlate structural changes with activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology : Cross-validation using standardized assays (e.g., NIH/NCATS protocols) minimizes variability. Meta-analyses of published data should account for differences in cell lines, assay conditions (e.g., serum concentration), and compound purity (verified via HPLC). Independent replication in orthogonal assays (e.g., mitochondrial membrane depolarization vs. caspase activation) confirms mechanisms .

Q. How does the compound’s pharmacokinetic profile influence in vivo experimental design?

- Methodology : Preclinical PK studies in rodent models measure bioavailability, half-life, and tissue distribution. LC-MS/MS quantifies plasma and tissue concentrations. Dosing regimens are optimized using allometric scaling, while metabolite identification (via HR-MS/MS) assesses potential toxicity from N-dealkylation or sulfonamide hydrolysis .

Tables for Key Data

| Property | Method | Key Findings | Reference |

|---|---|---|---|

| Synthetic Yield | Column chromatography | 65–78% yield after purification; lower yields linked to amine protonation issues | |

| Binding Affinity (Bcl-xL) | SPR | Kd = 12 nM; competitive inhibition vs. BH3 peptides | |

| LogP | HPLC (reverse-phase) | 2.8 ± 0.3; indicates moderate lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.